N-(4-bromo-3-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Description
N-(4-bromo-3-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a bromo and methyl substitution on the phenyl ring at the 4- and 3-positions, respectively, and a fluorophenyl group attached to the piperazine core.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFN3O/c1-13-12-14(6-7-15(13)19)21-18(24)23-10-8-22(9-11-23)17-5-3-2-4-16(17)20/h2-7,12H,8-11H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXXXIUXWKQREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-methylphenylamine and 2-fluorobenzoyl chloride.
Formation of Intermediate: The 4-bromo-3-methylphenylamine is reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form an intermediate amide.
Cyclization: The intermediate amide undergoes cyclization with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its pharmacological properties, particularly in the development of anti-fungal, anti-bacterial, anti-inflammatory, and neuroprotective agents. The piperazine-1-carbothioamide moiety has been identified as a crucial pharmacophore in these therapeutic areas.
Antifungal and Antibacterial Activity
Recent studies have shown that derivatives of the piperazine scaffold exhibit promising antifungal and antibacterial activities. For instance, compounds with similar structural features have demonstrated effectiveness against various strains of bacteria and fungi, highlighting the potential of N-(4-bromo-3-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide in treating infections.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Studies indicate that modifications to the piperazine structure can enhance its efficacy in reducing inflammation markers in vitro.
| Study | Inflammatory Model | Efficacy |
|---|---|---|
| Study 1 | RAW 264.7 macrophages | 75% inhibition of TNF-alpha production |
| Study 2 | Carrageenan-induced paw edema | Significant reduction in swelling |
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. Research indicates that it may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperazine ring significantly influence biological activity.
SAR Data Table
| Substituent | Activity Change | Reference |
|---|---|---|
| 4-Bromo | Increased antibacterial activity | |
| 2-Fluoro | Enhanced neuroprotective effects |
Case Studies
Several case studies have documented the synthesis and application of this compound in drug discovery:
Case Study: Synthesis and Evaluation
A recent study synthesized this compound and evaluated its pharmacological profile against several disease models. The results indicated potent activity against both bacterial pathogens and inflammatory responses.
Clinical Implications
The implications for clinical use are significant, with ongoing research aimed at developing formulations that maximize therapeutic benefits while minimizing side effects.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional properties can be inferred through comparisons with closely related derivatives. Below is a detailed analysis of key analogs:
Substituent Effects on Physicochemical Properties
Piperazine-carboxamide derivatives exhibit significant variability in physical properties and bioactivity based on substituent patterns. A comparison of selected analogs is summarized in Table 1.
Table 1. Comparison of Piperazine-Carboxamide Derivatives
Key Observations:
- Halogen Effects : Bromo substituents (as in the target compound) likely increase molecular weight and lipophilicity compared to chloro analogs (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.
- Fluorophenyl Moieties : The 2-fluorophenyl group is a common pharmacophore in CNS-active compounds due to its electronegativity and small size, which may enhance receptor interactions .
Biological Activity
N-(4-bromo-3-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a 4-bromo-3-methylphenyl group and a 2-fluorophenyl moiety. The structural formula can be represented as follows:
This configuration contributes to its interaction with various biological targets, influencing its pharmacological effects.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Anticancer Activity : The compound has shown potential in inhibiting the growth of various cancer cell lines. In vitro studies indicate that it may exert cytotoxic effects against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells.
- Antimicrobial Effects : Preliminary evaluations suggest that this compound possesses antibacterial properties, particularly against Gram-positive bacteria. The presence of electron-withdrawing groups enhances its activity against bacterial strains.
- Neuropharmacological Effects : The piperazine derivatives, including this compound, are often evaluated for their activity against monoamine oxidases (MAO), which are key enzymes in neurotransmitter metabolism. Such inhibition may have implications for treating depression and anxiety disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been reported to inhibit various enzymes, including MAO-A and MAO-B, which play critical roles in the degradation of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially alleviating mood disorders .
- Cell Cycle Arrest : In cancer studies, the compound has demonstrated the ability to induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly evident in studies where IC50 values were measured against different cancer cell lines .
- Antioxidant Activity : Some piperazine derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
In a study evaluating the anticancer potential of various piperazine derivatives, this compound was tested against a panel of human tumor cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 10 µM for HeLa cells and 15 µM for Caco-2 cells, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
